molecular formula C10H11NO3 B1449198 2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid CAS No. 933727-06-1

2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid

Cat. No.: B1449198
CAS No.: 933727-06-1
M. Wt: 193.2 g/mol
InChI Key: HUCSBOCFVLJDPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as “2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine”, has been reported in the literature . The synthesis starts from easily accessible chiral enantiopure 1,2-amino alcohols and salicylaldehydes, leading to the formation of cyclic imines. These chiral cyclic imines undergo a highly diastereoselective Ugi–Joullié reaction to give trans tetrahydrobenzo[f][1,4]oxazepines .

Scientific Research Applications

Process Development and Scale-Up

The benzoxazepine core, including 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine, has been identified as a crucial component in several kinase inhibitors. A study by Naganathan et al. (2015) highlighted the process development for a scalable synthesis of this compound, demonstrating its importance in pharmaceutical manufacturing. Their work facilitated the synthesis of an mTOR inhibitor, showcasing the compound's relevance in drug development and its potential application in treating various diseases (Naganathan et al., 2015).

Stereodivergent Synthesis

Pinna et al. (2020) developed a highly diastereoselective method to access all four stereoisomers of chiral tetrahydrobenzo[f][1,4]oxazepines through a multicomponent Ugi–Joullié reaction. This work is significant for the synthesis of diverse and complex molecular architectures, contributing to the development of new drugs and materials with specific chiral properties (Pinna et al., 2020).

Novel Synthesis Approaches

Shaabani et al. (2010) introduced a novel one-pot multicomponent reaction leading to the synthesis of tetrahydrobenzo[b][1,4]oxazepine derivatives. This method represents a significant advancement in synthetic chemistry, offering a versatile approach to constructing complex heterocyclic structures efficiently (Shaabani et al., 2010).

Conformational Analysis

Banfi et al. (2007) conducted a thorough conformational analysis of novel dihydrobenzo[1,4]oxazepinones and tetrahydrobenzo[1,4]diazepin-5-ones. Their research provides valuable insights into the molecular shapes and potential interaction sites of these compounds, which is crucial for understanding their biological activities and developing new therapeutics (Banfi et al., 2007).

Photophysical Properties

Petrovskii et al. (2017) explored the synthesis, crystal structure, and photophysical properties of novel oxazapolyheterocycles, including derivatives of dibenzo[b,f][1,4]oxazepines. Their work opens new avenues for the use of these compounds in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other photonic applications (Petrovskii et al., 2017).

Properties

IUPAC Name

2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-10(13)7-1-2-9-8(5-7)6-11-3-4-14-9/h1-2,5,11H,3-4,6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUCSBOCFVLJDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid
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2,3,4,5-Tetrahydro-1,4-benzoxazepine-7-carboxylic acid
Reactant of Route 6
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